

Loracarbef Hydrate: A Technical Overview of its Discovery, Development, and Scientific Foundation

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Compound of Interest

Compound Name: *Loracarbef hydrate*

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A Report for Researchers, Scientists, and Drug Development Professionals

Abstract

Loracarbef, a synthetic carbacephem antibiotic, represents a notable chapter in the history of antibacterial agent development. As an analog of cefaclor, its structural modifications conferred enhanced chemical stability, a desirable attribute for an oral antibiotic. This document provides a comprehensive technical overview of the discovery and development history of **loracarbef hydrate**. It details its mechanism of action, summarizes key quantitative data from preclinical and clinical evaluations, and outlines the experimental methodologies employed in its assessment. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development.

Introduction

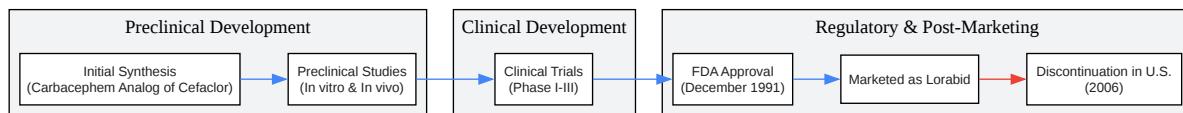
Loracarbef is an orally administered, synthetic β -lactam antibiotic belonging to the carbacephem class.^{[1][2]} Chemically, carbacephems are distinguished from the cephalosporin class by the substitution of a methylene group for the sulfur atom in the dihydrothiazine ring.^[1] This structural alteration imparts greater chemical stability to the molecule in solution, allowing for storage at room temperature.^[3] Developed by Eli Lilly, loracarbef was a significant

achievement in the field of fully synthetic β -lactam antibiotics.^[4] It was marketed under the trade name Lorabid.^{[1][3][5]}

Discovery and Development History

The development of loracarbef was built upon earlier work on carbacephalosporins.^[4] The kilogram-scale synthesis of loracarbef was a notable accomplishment, marking a leap forward in the complexity of antibacterial molecules that could be manufactured on an industrial scale through fully synthetic routes.^[4] Loracarbef received FDA approval in December 1991.^[6] The use of loracarbef was discontinued in the United States in 2006.^{[5][7]}

Below is a logical diagram illustrating the key milestones in the discovery and development of **Loracarbef Hydrate**.



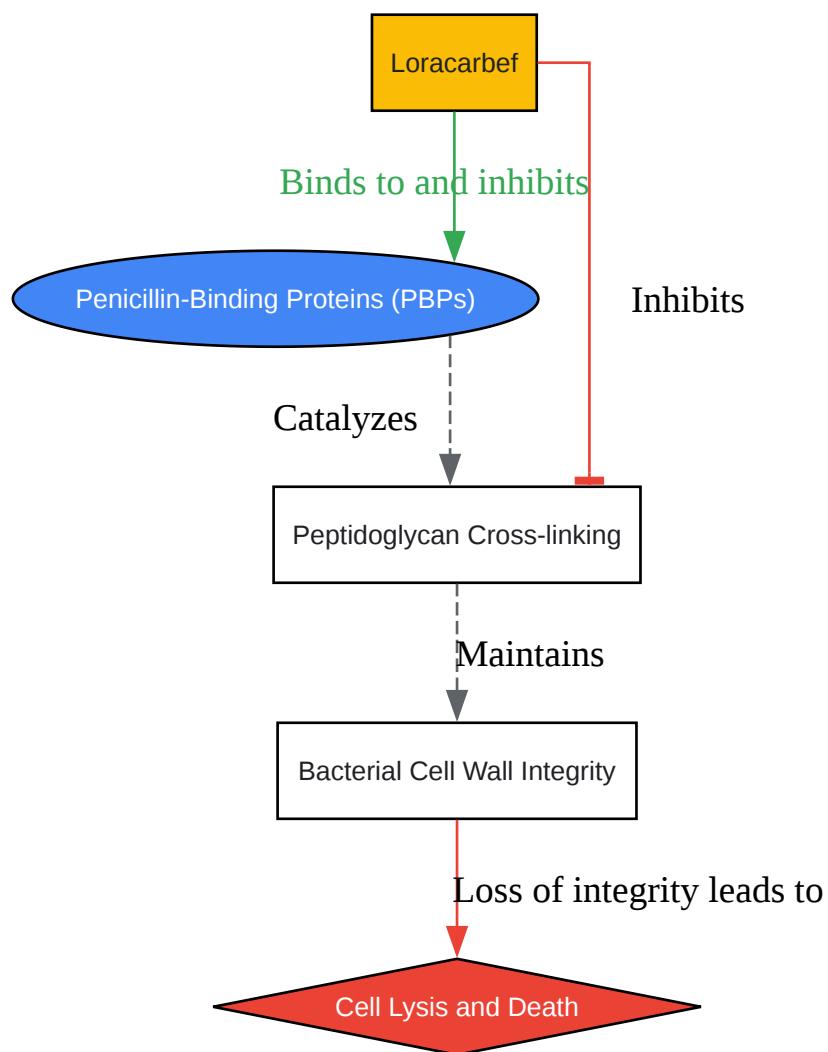
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Caption: Key milestones in the **Loracarbef Hydrate** development timeline.

Mechanism of Action

Similar to other β -lactam antibiotics, loracarbef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^{[2][6][8]} The primary target of loracarbef is a group of enzymes known as penicillin-binding proteins (PBPs).^{[2][3]} These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.^[2] By binding to and inactivating PBPs, loracarbef disrupts the cross-linking of peptidoglycan chains.^{[2][3]} This interference leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.^[2]

The following diagram illustrates the signaling pathway of Loracarbef's mechanism of action.



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Caption: Mechanism of action of Loracarbef leading to bacterial cell death.

Quantitative Data

In Vitro Antimicrobial Activity

The in vitro activity of loracarbef has been evaluated against a wide range of bacterial pathogens. The following table summarizes the minimum inhibitory concentration (MIC90) values for several common pathogens.

Pathogen	MIC90 (μ g/mL) Range
Streptococcus pneumoniae	0.25 - 2.0
Moraxella catarrhalis (β -lactamase +)	0.5 - 8.0
Moraxella catarrhalis (β -lactamase -)	0.12 - 0.25
Haemophilus influenzae (β -lactamase +)	0.5 - 16.0
Haemophilus influenzae (β -lactamase -)	0.25 - 8.0
Escherichia coli	2.0 - 25
Klebsiella pneumoniae	0.25 - 8.0
Proteus mirabilis	1.0 - 8.0
Streptococcus pyogenes	\leq 0.06 - 1.0
Staphylococcus aureus (β -lactamase +)	8.0
Staphylococcus aureus (β -lactamase -)	1.0 - 2.0

Data sourced from a review of literature on loracarbef's in vitro activity.

Pharmacokinetic Properties

Loracarbef is well-absorbed after oral administration and is primarily excreted unchanged in the urine. The table below summarizes key pharmacokinetic parameters.

Parameter	Value
Absorption	~90%
Protein Binding	25%
Half-life (t _{1/2})	Approximately 1 hour
Time to Peak (T _{max})	Varies with formulation (capsule vs. suspension)
Excretion	Primarily renal, unchanged
C _{max} (200 mg dose)	8 mcg/ml
C _{max} (15 mg/kg suspension in children)	20.3 µg/mL

Data compiled from various pharmacokinetic studies.[\[7\]](#)

Clinical Efficacy

Clinical trials demonstrated the efficacy of loracarbef in treating a variety of infections. The following table presents a summary of comparative clinical trial results for the treatment of bacterial pneumonia.

Treatment Group	Dosage	Clinical Success Rate
Loracarbef	400 mg twice daily	97.6%
Amoxicillin/clavulanate	500 mg three times a day	92.3%
Amoxicillin	500 mg three times a day	95.0%

Data from a series of clinical trials on the efficacy and safety of loracarbef in the treatment of bacterial pneumonia.[\[9\]](#)

Experimental Protocols

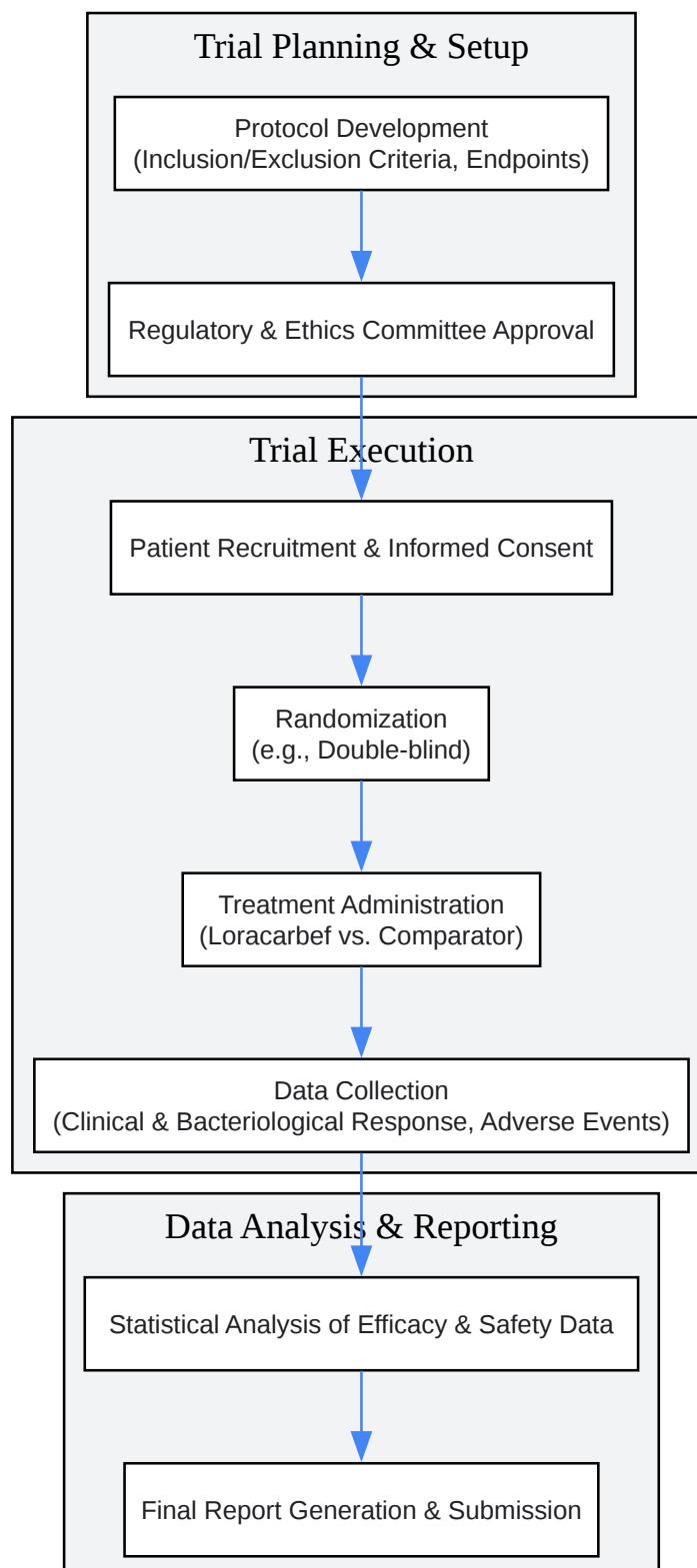
In Vitro Susceptibility Testing

The in vitro activity of loracarbef was determined using standardized methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

- **Methodology:** Broth microdilution or agar dilution methods were employed to determine the Minimum Inhibitory Concentration (MIC) of loracarbef against various bacterial isolates.
- **Inoculum Preparation:** Bacterial suspensions were prepared and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
- **Incubation:** The inoculated panels or plates were incubated under appropriate atmospheric conditions and temperatures for a specified duration (e.g., 18-24 hours).
- **MIC Determination:** The MIC was recorded as the lowest concentration of loracarbef that completely inhibited visible growth of the organism. The MIC₉₀ was then determined as the concentration at which 90% of the isolates were inhibited.

Clinical Trial Design: A Generalized Workflow

The clinical development of loracarbef involved numerous trials to establish its safety and efficacy. A generalized workflow for these comparative clinical trials is outlined below.

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